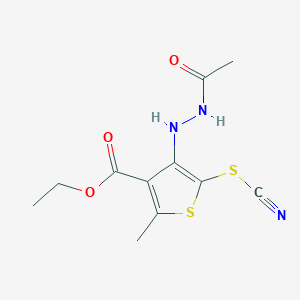
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a thioester derivative of hydrazide and has shown promising results in various studies related to its pharmacological and biological activities.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate has shown significant potential in various scientific research applications. It has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. The compound has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. It is also important to note that further studies are needed to fully understand the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating the potential of this compound as an anti-inflammatory agent and as a treatment for bacterial infections. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate involves the reaction of 2-acetylhydrazine and 2-methyl-3-thiophenecarboxylic acid with cyanogen bromide. The reaction is carried out in the presence of anhydrous potassium carbonate and ethyl alcohol. The resulting product is then purified using column chromatography to obtain the pure compound.
Propiedades
Nombre del producto |
Ethyl 4-(2-acetylhydrazino)-5-(cyanosulfanyl)-2-methyl-3-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C11H13N3O3S2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3S2/c1-4-17-10(16)8-6(2)19-11(18-5-12)9(8)14-13-7(3)15/h14H,4H2,1-3H3,(H,13,15) |
Clave InChI |
DBPVTJKSADRFRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1NNC(=O)C)SC#N)C |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1NNC(=O)C)SC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)
![9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)

![3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
![N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine](/img/structure/B273590.png)




![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)

![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)